2,3-Dichloro-5-iodopyridine
Overview
Description
2,3-Dichloro-5-iodopyridine is a halogenated pyridine derivative that is of interest in the field of medicinal chemistry and organic synthesis. It serves as a versatile intermediate for the construction of more complex molecules, particularly in the synthesis of compounds with potential pharmacological activities. The presence of multiple halogens on the pyridine ring makes it a valuable substrate for various cross-coupling reactions, which can lead to a diverse array of substituted pyridines.
Synthesis Analysis
The synthesis of halogenated pyridines, such as 2,3-dichloro-5-iodopyridine, often involves halogen dance reactions, as described in the synthesis of related compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, the synthesis of 2-chloro-3-iodopyridine, a closely related compound, has been achieved through diazotization and iodination from 2-chloro-3-pyridinamine with a high yield, suggesting potential synthetic routes for 2,3-dichloro-5-iodopyridine .
Molecular Structure Analysis
While the specific molecular structure analysis of 2,3-dichloro-5-iodopyridine is not directly reported, the structural characteristics of similar halogenated pyridines have been studied. For instance, the crystal structures of rare-earth complexes with halogenated ligands have been characterized, revealing insights into halogen bonding and other supramolecular interactions . These studies can provide a foundation for understanding the molecular geometry and electronic distribution in halogenated pyridines.
Chemical Reactions Analysis
The reactivity of halogenated pyridines like 2,3-dichloro-5-iodopyridine towards nucleophiles has been explored. For example, 2,3,5,6-tetrachloro-4-iodopyridine reacts with various nucleophiles, with regioselectivity depending on the nature of the nucleophile . This suggests that 2,3-dichloro-5-iodopyridine may also exhibit selective reactivity, which could be exploited in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dichloro-5-iodopyridine can be inferred from related compounds. For instance, the synthesis and characterization of 3,5-dichloro-2,6-difluoro-4-iodopyridine provide information on the potential reactivity and stability of the compound . The presence of multiple halogens is likely to influence the compound's boiling point, solubility, and reactivity in various chemical reactions.
Relevant Case Studies
Case studies involving the use of halogenated pyridines in the synthesis of complex molecules are numerous. For example, the synthesis of pentasubstituted pyridines using halogen-rich intermediates demonstrates the utility of such compounds in medicinal chemistry . Additionally, the design of iodinated bipyridines as transthyretin fibrillogenesis inhibitors showcases the application of halogenated pyridines in drug discovery .
Scientific Research Applications
Functionalization and Reactivity
2,3-Dichloro-5-iodopyridine, along with related compounds, shows significant reactivity and selectivity in various chemical reactions. For instance, it undergoes deprotonation at specific positions depending on the structure and reacting agents. This characteristic is useful for creating diverse organic compounds with applications in pharmaceuticals and material science. Marzi et al. (2001) explored the selective functionalization of dichloropyridines, demonstrating the compound's flexibility in undergoing chemical transformations (Marzi, Bigi, & Schlosser, 2001).
Synthesis of Pyridine Derivatives
2,3-Dichloro-5-iodopyridine serves as a key intermediate in synthesizing various pyridine derivatives. These derivatives have potential applications in medicinal chemistry, such as drug discovery. For example, Banks et al. (1977) demonstrated the synthesis of various pyridine compounds starting from dichloro- and difluoro-iodopyridines, highlighting the compound's role in creating valuable chemical intermediates (Banks, Haszeldine, & Phillips, 1977).
Building Blocks in Medicinal Chemistry
The ability to modify 2,3-Dichloro-5-iodopyridine efficiently makes it a valuable building block in medicinal chemistry. Its derivatives can be used to develop new drugs and diagnostic aids. Xie et al. (2012) described an efficient method for iodinating pyridine derivatives, which are important in medical applications (Xie et al., 2012).
Innovative Synthetic Pathways
The compound's reactivity facilitates the exploration of novel synthetic routes. For example, Perdomo Rivera et al. (2019) used bromo-trichloro-iodopyridine, a related compound, to synthesize non-symmetrical alkynylpyridines. These compounds have interesting UV/Vis- and emission properties, which can be valuable in developing new materials or in biological imaging (Perdomo Rivera et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dichloro-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHFSZAXOOQKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619554 | |
Record name | 2,3-Dichloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-iodopyridine | |
CAS RN |
97966-01-3 | |
Record name | 2,3-Dichloro-5-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97966-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.